molecular formula C16H21NO3 B2664994 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid CAS No. 331987-60-1

2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B2664994
CAS No.: 331987-60-1
M. Wt: 275.348
InChI Key: ZVGKSRYCAMAYDG-UHFFFAOYSA-N
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Description

2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid is a cyclohexane-based compound featuring a phenethylamino carbonyl substituent at the 2-position of the cyclohexane ring and a carboxylic acid group. For instance, the Ugi multicomponent reaction—used to synthesize the schistosomiasis drug praziquantel—demonstrates the utility of similar cyclohexanecarboxylic acid derivatives in generating bioactive molecules .

Properties

IUPAC Name

2-(2-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGKSRYCAMAYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid, with the molecular formula C₁₆H₂₁NO₃, is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid and an amide functional group derived from phenylethylamine. This unique structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound features a cyclohexanecarboxylic acid backbone linked to a phenylethylamine moiety, which contributes to its reactivity and biological profile. The presence of both cyclic and aromatic systems may influence its interaction with biological targets, enhancing its therapeutic potential.

Property Value
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight273.35 g/mol
Structural FeaturesCyclohexane ring, carboxylic acid, amide group
SolubilitySoluble in organic solvents; limited solubility in water

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting applications in treating infections.
  • Neuroprotective Effects : The phenylethylamine component may contribute to neuroprotective activities, potentially benefiting conditions like neurodegeneration.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation, which could be relevant in chronic inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant properties of phenylethylamine derivatives. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro, supporting the potential of this compound as an antioxidant agent.
  • Neuroprotective Study :
    In a model of neurodegeneration, a related compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may have similar protective effects.
  • Antimicrobial Efficacy :
    Research involving various derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This supports further exploration of this compound in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The amide group may facilitate binding to specific enzymes involved in metabolic pathways, influencing their activity.
  • Receptor Modulation : The phenylethylamine structure may interact with neurotransmitter receptors, potentially modulating neurotransmission and exerting neuroprotective effects.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes easily, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features
2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid Phenethylamino carbonyl C₁₇H₂₂N₂O₃* 302.37 Hydrophobic phenethyl, carboxylic acid
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid Benzylamino carbonyl C₁₅H₁₉NO₃ 261.32 Shorter benzyl group, lower molecular weight
2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid 2,6-Dimethylphenylamino carbonyl C₁₆H₂₁NO₃ 275.34 Bulky substituent, increased steric hindrance
2-Phenyl-cyclohexanecarboxylic acid Phenyl C₁₃H₁₆O₂ 204.27 No amino carbonyl group, simpler structure
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) Hydroxy, diphenyl C₁₄H₁₂O₃ 228.25 Cyclohexane replaced with diphenyl, hydroxyl group

*Calculated based on structural analysis.

Physicochemical Properties

  • Lipophilicity : The phenethyl group in the target compound enhances hydrophobicity compared to the benzyl-substituted analog . This property may influence membrane permeability in biological systems.
  • Solubility: The carboxylic acid group improves aqueous solubility relative to non-acid analogs like 2-phenyl-cyclohexanecarboxylic acid . Benzilic acid, with a hydroxyl group, may exhibit higher solubility than the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a coupling reaction between a cyclohexanecarboxylic acid derivative and a 2-phenylethylamine-based carbamoyl group. For example, Diels-Alder reactions with nitroacrylate derivatives (as seen in analogous β-amino acid syntheses) can introduce stereochemical control . Purification involves reverse-phase HPLC or recrystallization using polar solvents (e.g., water/ethanol mixtures), with purity validated by NMR (>99% deuterated solvent integration) and LC-MS (absence of side-product peaks) .

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions on the cyclohexane ring and confirm carbamoyl linkage. Coupling constants (e.g., JHHJ_{HH}) reveal axial/equatorial preferences of substituents .
  • X-ray crystallography : Resolves cyclohexane ring puckering (e.g., chair vs. boat) and hydrogen-bonding networks between the carboxylic acid and carbamoyl groups .
  • IR spectroscopy : Confirms carbonyl stretching frequencies (1650–1750 cm⁻¹ for amide and carboxylic acid groups) .

Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. For aqueous assays, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation. Solubility contradictions (e.g., pH-dependent behavior) require validation via dynamic light scattering (DLS) or saturation shake-flask tests .

Advanced Research Questions

Q. How do computational models predict the conformational dynamics of the cyclohexane ring in this compound, and how do these conformations affect biological interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model cyclohexane ring puckering and substituent orientations. Molecular Dynamics (MD) simulations (e.g., AMBER force field) predict solvent-dependent conformational equilibria. For example, axial carbamoyl groups may enhance binding to hydrophobic enzyme pockets, validated via free-energy perturbation (FEP) studies .

Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting IC₅₀ values across studies?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Batch variability analysis : Compare LC-MS purity and stereochemical integrity (via chiral HPLC) across synthetic batches .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in high-throughput screening datasets .

Q. How can stereochemical impurities be detected and minimized during synthesis?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, validated by polarimetry .

Q. What advanced analytical methods are required to study its interactions with biomacromolecules (e.g., proteins, DNA)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes at <3 Å resolution .

Methodological Considerations Table

Research AspectKey TechniquesValidation MetricsReferences
SynthesisDiels-Alder reaction, HPLC purificationPurity (NMR/LC-MS), Yield (>70%)
Conformational AnalysisDFT, MD simulationsRMSD < 0.5 Å, Boltzmann distribution
BioactivitySPR, ITCKdK_d < 10 µM, ΔG < -30 kJ/mol
Stereochemical PurityChiral HPLC, Enzymatic resolutionEnantiomeric excess (>98%)

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